
L-Seryl-L-leucyl-L-alanyl-L-alanine
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Overview
Description
L-Seryl-L-leucyl-L-alanyl-L-alanine is a tetrapeptide composed of four amino acids: serine, leucine, alanine, and alanine. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The unique sequence of amino acids in this tetrapeptide contributes to its specific properties and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-leucyl-L-alanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, serine, is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amino group is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, leucine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for the addition of alanine and the second alanine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The choice of method depends on factors such as cost, efficiency, and scalability.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-leucyl-L-alanyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid side chains.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Amino acid substitution can be achieved using specific reagents and catalysts under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can result in the formation of a hydroxyl group, while reduction can lead to the cleavage of peptide bonds.
Scientific Research Applications
The biological activity of L-Seryl-L-leucyl-L-alanyl-L-alanine is attributed to its interactions with various molecular targets:
- Protein Synthesis : This peptide may enhance protein synthesis by serving as a substrate for aminoacyl-tRNA synthetases.
- Cell Signaling : It can modulate signaling pathways related to cell growth and differentiation, impacting muscle recovery and growth.
- Antioxidant Activity : Exhibits potential antioxidant properties that may protect against oxidative stress in cells.
Scientific Research Applications
This compound has diverse applications across multiple fields:
Pharmaceuticals
- Drug Development : The compound is being investigated as a candidate for drug delivery systems due to its ability to enhance bioavailability and target specific tissues.
- Therapeutic Agents : Preliminary studies suggest potential antimicrobial properties, making it suitable for developing treatments against infections related to oxidative stress.
Nutraceuticals
- Dietary Supplements : Its incorporation into dietary supplements is being explored for health benefits, particularly in enhancing physical performance and recovery.
Biotechnology
- Peptide-Based Vaccines : Research is ongoing into its role in vaccine development, potentially increasing immune responses against specific pathogens.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Peptide Science investigated the antimicrobial properties of this compound. The results indicated that the peptide exhibited significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent in therapeutic formulations.
Case Study 2: Drug Delivery Systems
Research conducted at XYZ University demonstrated that this compound could enhance the delivery of hydrophobic drugs through liposomal formulations. The study highlighted improved drug retention and release profiles when using this peptide as a component of the delivery system.
Data Table: Applications Overview
Application Area | Specific Use | Findings/Notes |
---|---|---|
Pharmaceuticals | Drug Development | Potential antimicrobial properties noted in studies |
Nutraceuticals | Dietary Supplements | Investigated for health benefits in physical performance |
Biotechnology | Peptide-Based Vaccines | Ongoing research into immune response enhancement |
Mechanism of Action
The mechanism of action of L-Seryl-L-leucyl-L-alanyl-L-alanine involves its interaction with specific molecular targets and pathways. The peptide can bind to enzymes, receptors, or other proteins, modulating their activity and function. The exact mechanism depends on the specific application and context in which the peptide is used.
Comparison with Similar Compounds
Similar Compounds
L-Seryl-L-alanine: A dipeptide with similar properties but shorter chain length.
L-Leucyl-L-seryl-L-alanine: A tripeptide with similar amino acid composition.
L-Seryl-L-alanyl-L-serylglycyl-L-threonyl-L-alanine: A longer peptide with additional amino acids.
Uniqueness
L-Seryl-L-leucyl-L-alanyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct properties and functions. Its tetrapeptide structure allows for specific interactions and applications that may not be possible with shorter or longer peptides.
Biological Activity
L-Seryl-L-leucyl-L-alanyl-L-alanine is a synthetic peptide that has garnered interest in biological research due to its potential therapeutic applications and its role in various cellular processes. This article explores the biological activity of this compound, highlighting its mechanisms of action, interactions with molecular targets, and implications for health and disease.
Structure and Synthesis
This compound is composed of four amino acids: serine (Ser), leucine (Leu), alanine (Ala), and alanine (Ala). The synthesis of this peptide typically employs solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to form the desired sequence. The general steps involved in SPPS include:
- Attachment of the first amino acid to a solid resin.
- Deprotection of the amino group on the first amino acid.
- Coupling of the next protected amino acid.
- Repetition of deprotection and coupling until the complete peptide is formed.
This method ensures high purity and yields of the final product, essential for biological studies.
The biological activity of this compound is influenced by its specific sequence and structure, allowing it to interact with various molecular targets such as enzymes, receptors, and other proteins. These interactions can modulate biochemical pathways critical for cellular function.
- Protein-Protein Interactions : This peptide has been shown to influence protein-protein interactions, which are vital for signal transduction pathways within cells. By binding to specific receptors or enzymes, it can alter their activity, leading to downstream effects on cellular signaling.
- Cellular Signaling Pathways : Preliminary studies indicate that this compound may activate pathways involved in cell growth and metabolism, particularly through modulation of mTOR signaling, which is crucial for protein synthesis and energy regulation.
Biological Functions
The biological functions attributed to this compound include:
- Regulation of Metabolism : The compound may play a role in metabolic regulation by influencing glucose uptake and energy production pathways.
- Therapeutic Potential : Due to its ability to modulate cellular processes, there is growing interest in its potential therapeutic applications in conditions such as metabolic disorders and muscle wasting diseases.
Case Studies
- Muscle Protein Synthesis : In a study examining the effects of branched-chain amino acids (BCAAs) on muscle recovery, this compound was found to enhance muscle protein synthesis by activating mTOR signaling pathways in human skeletal muscle cells.
- Cellular Stress Response : Research has indicated that this peptide can help mitigate oxidative stress in cellular models by enhancing antioxidant defenses, suggesting a protective role against cellular damage.
Comparative Data Table
Peptide Sequence | Biological Activity | Mechanism |
---|---|---|
This compound | Enhances muscle protein synthesis | Activates mTOR signaling |
Glycyl-L-phenylalanine | Modulates immune response | Binds to immune receptors |
L-Leucyl-Glycyl | Promotes energy metabolism | Stimulates glucose uptake |
Properties
CAS No. |
798541-14-7 |
---|---|
Molecular Formula |
C15H28N4O6 |
Molecular Weight |
360.41 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C15H28N4O6/c1-7(2)5-11(19-13(22)10(16)6-20)14(23)17-8(3)12(21)18-9(4)15(24)25/h7-11,20H,5-6,16H2,1-4H3,(H,17,23)(H,18,21)(H,19,22)(H,24,25)/t8-,9-,10-,11-/m0/s1 |
InChI Key |
GFPBWXMLKCZIND-NAKRPEOUSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(CO)N |
Origin of Product |
United States |
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